Sodium bismuthate
Description
Structure
2D Structure
Properties
IUPAC Name |
sodium;oxido(dioxo)bismuth | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Bi.Na.3O/q;+1;;;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYYBUOBTVHFDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Bi](=O)=O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BiNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065285 | |
| Record name | Bismuth sodium oxide (BiNaO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.968 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow to yellowish-brown solid; Somewhat hygroscopic; [Merck Index] Yellow to brown hygroscopic powder; [Acros Organics MSDS] | |
| Record name | Sodium bismuthate(V) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
12232-99-4 | |
| Record name | Sodium bismuthate (V) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012232994 | |
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| Record name | Bismuth sodium oxide (BiNaO3) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bismuth sodium oxide (BiNaO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065285 | |
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| Record name | Bismuth sodium trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.220 | |
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| Record name | SODIUM BISMUTHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PR2L7N425 | |
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Structural Elucidation and Crystallography of Sodium Bismuthate
Crystal Structure Determination of Hydrated Sodium Bismuthate Phases (NaBiO₃·nH₂O)
The crystal structure of hydrated this compound (NaBiO₃·nH₂O) has been elucidated primarily through advanced diffraction techniques. Synchrotron powder X-ray diffraction analysis has been instrumental in refining the atomic arrangement of this compound. acs.orgacs.org Research has successfully assigned the crystal structure of NaBiO₃·nH₂O to a trigonal unit cell belonging to the P3̅ space group. acs.orgacs.org
Further studies using pair distribution function (PDF) analysis of X-ray total scattering data have examined the manufactured form of the compound, specifically NaBiO₃·3H₂O. researchgate.net This analysis proposed a structural model that, while similar to the anhydrous form (NaBiO₃), is distinguished by turbostratic disorder. researchgate.net This disorder manifests as a randomness in the stacking direction of the alternating Bi-O and Na-O layers. researchgate.net
| Parameter | Value | Source |
| Crystal System | Trigonal | acs.org, acs.org |
| Space Group | P3̅ | acs.org, acs.org |
| Key Feature | Turbostratic disorder in layer stacking (for n=3) | researchgate.net |
Layered Structural Motifs and Interlayer Interactions in this compound Hydrates
The crystal structure of hydrated this compound is fundamentally layered. acs.orgosti.gov These layers are constructed from edge-sharing BiO₆ octahedra, which connect to form sheets of hexagonal rings. osti.gov The region between these primary layers, known as the interlayer, is a critical component of the hydrated structure.
This interlayer is composed of water molecules that are positioned between two layers of sodium atoms. acs.orgacs.org The sodium (Na⁺) ions themselves occupy voids created by the hexagonal rings of the BiO₆ sheets. osti.gov These cations are octahedrally coordinated, bonding to three oxygen atoms from the BiO₆ octahedra and three oxygen atoms from the interlayer water molecules. osti.gov This arrangement of atoms and molecules is perpendicular to the c-axis of the crystal. acs.orgacs.org The interlayer space has been estimated to be approximately 3.82 Å in the hydrated structure. osti.gov
| Structural Component | Description | Source |
| Primary Layer | Sheets of edge-sharing BiO₆ octahedra. | osti.gov |
| Interlayer Composition | Water molecules sandwiched between sodium atom layers. | acs.org, acs.org |
| Na⁺ Coordination | Octahedral, bonded to 3 oxygens from BiO₆ and 3 oxygens from H₂O. | osti.gov |
| Interlayer Spacing | ~3.82 Å | osti.gov |
Structural Relationships with Other Pentavalent Bismuthates (e.g., SrBi₂O₆)
Anhydrous this compound (NaBiO₃) adopts the ilmenite (B1198559) structure, which is characterized by a layered arrangement of close-packed oxygen atoms with Na⁺ and Bi⁵⁺ cations occupying alternating octahedral sites. wikipedia.org The average Bi-O bond distance in this structure is 2.116 Å. wikipedia.org
This structure can be compared to other pentavalent bismuthates, such as Strontium Bismuthate (SrBi₂O₆). SrBi₂O₆, which can be prepared hydrothermally from a hydrated this compound precursor, is the first known bismuthate to adopt the PbSb₂O₆-type structure. tandfonline.comresearchgate.net In this crystal structure, both strontium and bismuth atoms are octahedrally coordinated by six oxygen atoms. tandfonline.com The Bi–O distance in SrBi₂O₆ is 2.118(2) Å, a value consistent with those found in other pentavalent bismuthates. tandfonline.com
| Compound | Structure Type | Cation Coordination | Avg. Bi-O Distance (Å) | Source |
| NaBiO₃ | Ilmenite | Bi(V) and Na(I) in octahedral sites | 2.116 | wikipedia.org |
| SrBi₂O₆ | PbSb₂O₆-type | Sr(II) and Bi(V) in octahedral sites | 2.118(2) | tandfonline.com |
| MgBi₂O₆ | Trirutile-type | - | 2.10 | tandfonline.com |
| LiBiO₃ | - | - | 2.11 | tandfonline.com |
Phase Transitions in this compound-Based Solid Solutions
The solid solution of sodium bismuth titanate (Na₀.₅Bi₀.₅TiO₃ or NBT) with other perovskites is known for exhibiting a morphotropic phase boundary (MPB). An MPB is a compositional boundary in a phase diagram that separates two ferroelectric phases with different symmetries, often rhombohedral and tetragonal. arxiv.org Systems near the MPB composition frequently display enhanced piezoelectric properties. worldscientific.com
In NBT-based systems, the MPB region is characterized by the coexistence of rhombohedral and tetragonal phases. aps.org The enhanced electromechanical response is thought to be linked to the inherent structural variability at the local level, which includes factors like octahedral tilt disorder. worldscientific.com This complex local structure is highly sensitive to temperature, electric field, and chemical composition. worldscientific.com The ability of the material to transition between nearly energetically equivalent phases (e.g., rhombohedral and tetragonal) under an external stimulus is a key factor in its enhanced functionality. arxiv.orgworldscientific.com
Defect Chemistry and Non-Stoichiometry in this compound Materials
The defect chemistry of this compound-based materials, particularly the perovskite sodium bismuth titanate (NBT), is crucial in determining their electrical properties. rsc.orgrsc.org The electrical behavior of NBT is highly sensitive to the stoichiometry of the A-site cations, namely sodium and bismuth. rsc.org
A-site non-stoichiometry dictates the dominant charge carrier and conduction mechanism. rsc.org
Na/Bi Ratio ≥ 1 : When there is a nominal stoichiometric or sodium-rich composition, NBT exhibits high oxide-ion conductivity. rsc.orgrsc.org This is attributed to the presence of mobile oxygen vacancies. rsc.org
Na/Bi Ratio < 1 : A bismuth-rich composition (Na/Bi < 1) dramatically suppresses oxide-ion conduction and transforms the material into a predominant n-type electronic semiconductor or insulator. rsc.org This "switching" behavior is due to the filling of oxygen vacancies. rsc.org
This tunability can be further exploited through doping:
Acceptor-doping : This strategy is used to enhance oxide-ion conductivity by intentionally creating more oxygen vacancies. rsc.orgrsc.org
Donor-doping : This approach is used to suppress ionic conduction, which reduces dielectric loss and makes the materials suitable for applications like high-temperature capacitors. rsc.org
| Stoichiometry / Doping | Primary Defect Mechanism | Resulting Electrical Behavior | Source |
| Nominal Na/Bi ratio ≥ 1 | Creation of oxygen vacancies | High oxide-ion conduction | rsc.org, rsc.org |
| Nominal Na/Bi ratio < 1 | Filling of oxygen vacancies | n-type electronic conduction / Insulating | rsc.org |
| Acceptor-doping | Increased oxygen vacancy concentration | Enhanced oxide-ion conduction | rsc.org, rsc.org |
| Donor-doping | Suppression of oxygen vacancies | Reduced ionic conduction, lower dielectric loss | rsc.org |
Formation of Oxygen Vacancies
The creation of oxygen vacancies in bismuth-based perovskite and ilmenite-structured materials, such as this compound (NaBiO₃), is a significant area of research due to the profound impact these defects have on the material's electronic and photocatalytic properties. Oxygen vacancies are point defects in the crystal lattice where an oxygen atom is missing. Their formation is often linked to specific synthesis conditions or doping strategies.
In materials structurally related to this compound, like bismuth tungstate (B81510), oxygen vacancies can be intentionally introduced. One method involves iodine doping during a solvothermal synthesis process. This doping weakens the lattice oxygen bonds, facilitating the formation of vacancies. cjcatal.com Similarly, in ferroelectric bismuth sodium titanate (BNT), surface oxygen vacancies can be engineered. rsc.orgresearchgate.net The concentration of these vacancies can influence the material's response to light and its catalytic activity. cjcatal.comresearchgate.net
X-ray photoelectron spectroscopy (XPS) is a key technique for identifying the presence of oxygen vacancies. Analysis of related compounds like LaCoO₃-modified sodium bismuth titanate ceramics shows that shifts in the oxidation states of constituent ions, such as Co³⁺ to Co²⁺ and Ti⁴⁺ to Ti³⁺, occur for charge compensation, indicating the presence of oxygen vacancies. researchgate.net The presence of vacancy oxygen can be distinguished from lattice oxygen in XPS spectra, with peaks around 531.1 eV often assigned to oxygen vacancies. researchgate.net The introduction of dopants like cobalt is suggested to directly lead to the development of these vacancies. researchgate.net
Table 1: Methods and Indicators of Oxygen Vacancy Formation in Bismuth-Based Compounds
| Method/Indicator | Description | Example Compound | Reference |
|---|---|---|---|
| Doping | Introducing foreign elements (e.g., iodine, cobalt) into the crystal lattice to weaken metal-oxygen bonds and promote vacancy formation. | Bismuth Tungstate, Sodium Bismuth Titanate | cjcatal.comresearchgate.net |
| XPS Analysis | Detects shifts in cation oxidation states (e.g., Ti⁴⁺ to Ti³⁺) and a distinct peak for vacancy oxygen (approx. 531.1 eV) as evidence of vacancies. | LaCoO₃-modified Na₀.₅Bi₀.₅TiO₃ | researchgate.net |
| Heat Treatment/Chemical Reduction | General methods used to create oxygen-deficient conditions, leading to the formation of vacancies in the catalyst's bulk and surface. | Bismuth Sodium Titanate (BNT) | researchgate.net |
Influence of Bismuth and Sodium Non-Stoichiometry on Material Properties
Non-stoichiometry, which refers to a deviation from the ideal elemental ratio in a compound, significantly alters the properties of materials like this compound. In the ideal NaBiO₃ ilmenite structure, sodium and bismuth cations occupy alternating octahedral sites within a close-packed oxygen framework. wikipedia.org Deviations from the 1:1 Na:Bi ratio can introduce defects that modify the material's electronic and structural characteristics.
Research on related complex oxides demonstrates the critical role of stoichiometry. For instance, in sodium-bismuth tungstate crystals, a deviation of the melt from stoichiometry was shown to affect the decomposition rate of the grown crystals. researchgate.net In the case of sodium bismuth titanate, a deficiency in sodium cations can induce ferromagnetism, a property not typically observed in the stoichiometric compound. researchgate.net This induced ferromagnetism is attributed to spin polarization of holes in the valence band, which is a direct consequence of the sodium vacancies. researchgate.net
This principle suggests that controlling the Na/Bi ratio in this compound could be a pathway to tune its properties. A sodium deficiency (Na₁-ₓBiO₃) would create cation vacancies, while a bismuth deficiency (NaBi₁-ₓO₃) would create a different set of defect structures. These non-stoichiometric variations can lead to changes in:
Conductivity: The presence of vacancies can create charge carriers, influencing electrical conductivity.
Magnetic Properties: As seen in related materials, cation vacancies can introduce magnetic ordering. researchgate.net
Catalytic Activity: Defect sites resulting from non-stoichiometry can act as active centers for catalytic reactions.
Table 2: Potential Effects of Non-Stoichiometry in this compound Analogs
| Type of Non-Stoichiometry | Primary Defect | Observed/Potential Effect | Reference Material | Reference |
|---|---|---|---|---|
| Sodium Deficiency | Sodium Cation Vacancies | Induction of ferromagnetism, altered conductivity. | Sodium Bismuth Titanate | researchgate.net |
| Melt Stoichiometry Deviation | General Lattice Defects | Altered crystal decomposition rate. | Sodium-Bismuth Tungstate | researchgate.net |
Ion Exchange Reactions and Structural Disorder in Acidic Media
This compound is known to be unstable in acidic solutions, where it undergoes decomposition. wikipedia.orgyoutube.com This instability is driven by ion exchange reactions and results in significant structural disorder. The layered ilmenite structure of NaBiO₃ features Na⁺ ions situated in voids created by hexagonal rings of BiO₆ octahedra. osti.gov These sodium ions are susceptible to exchange with other cations, particularly H⁺, in an acidic environment. osti.gov
Studies have shown that when solid NaBiO₃ is introduced into an acidic solution, an ion-exchange reaction occurs between the Na⁺ ions in the solid and H⁺ ions in the solution. osti.gov This process leads to a decrease in the solution's pH. osti.gov The exchange disrupts the crystal structure, causing surface corrosion and the reduction of Bi(V) to Bi(III) within the solid phase. osti.gov The decomposition is accelerated in acid compared to its slow decomposition in water. wikipedia.orgsciencemadness.org In the presence of hydrochloric acid, the reaction is even more vigorous, producing chlorine gas. sciencemadness.org
The rate of dissolution and degradation via this ion-exchange mechanism is also influenced by the presence of other metal cations in the solution. osti.gov Smaller cations appear to increase the dissolution rate of solid NaBiO₃, which is presumed to result from reduced steric hindrance during the ion-exchange reaction with the sodium ions in the crystal lattice. osti.gov This suggests that the structural integrity of this compound in aqueous media is highly sensitive to the cationic composition of the solution.
Table 3: Behavior of this compound in Different Media
| Medium | Primary Reaction/Process | Products | Observations | Reference |
|---|---|---|---|---|
| Cold Water | Insoluble | N/A | The compound is largely stable and insoluble in cold water. | wikipedia.org |
| Hot Water / Moisture | Decomposition (Oxidizes water) | Sodium hydroxide (B78521), Bismuth(III) oxide, Oxygen | Slow decomposition occurs. | wikipedia.orgsciencemadness.org |
| General Acidic Solution (e.g., HNO₃) | Ion Exchange (Na⁺ with H⁺) and Decomposition | Bi(III) species, Na⁺ ions, water | Faster decomposition than in water; involves surface corrosion and reduction of Bi(V). | osti.gov |
| Hydrochloric Acid (HCl) | Redox Reaction and Decomposition | Sodium chloride, Bismuth(III) chloride, Chlorine gas, water | Vigorous reaction, release of chlorine gas. | sciencemadness.org |
Fundamental Principles of this compound as an Oxidant
The oxidizing power of this compound is rooted in its electrochemical properties and its behavior in different reaction media. Understanding these fundamentals is crucial for its effective application in synthesis.
This compound possesses a high redox potential, making it a potent oxidant. In acidic solutions, the redox potential for the Bi(V)/Bi(III) couple is greater than 1.8 V. researchgate.net This high potential indicates a strong thermodynamic driving force for the reduction of bismuth(V) and, consequently, the oxidation of other species. The instability of the +5 oxidation state of bismuth, due to the inert pair effect, contributes to its strong oxidizing nature, as it readily seeks to be reduced to the more stable +3 state. quora.com This positions this compound as a stronger oxidizing agent than potassium permanganate (B83412). taylorandfrancis.com
In aqueous and acidic environments, this compound acts as a strong oxidizing agent. dergipark.org.tr The presence of acid is often crucial for the reaction to proceed efficiently. dergipark.org.tr In acidic solutions, an uncharacterized Bi(V) complex is formed, which is believed to be the active oxidizing species. taylorandfrancis.com The oxidation mechanism can proceed through either a one-electron or a two-electron transfer process. For instance, the oxidation of phenols in a nonpolar solvent suspension often results in radical coupling products, indicative of a one-electron oxidation. dergipark.org.tr However, when the oxidation of phenols is carried out in a medium containing acetic acid, two-electron oxidation products are typically observed. dergipark.org.tr Similarly, the oxidation of alcohols in an acetic acid medium is suggested to proceed via a two-electron oxidation mechanism. dergipark.org.tr The reagent is often used as a suspension in the reaction medium due to its insolubility in cold water and many organic solvents. wikipedia.org
Acidity plays a significant role in the rate of oxidation by this compound. The reagent decomposes more rapidly in the presence of acids. wikipedia.orgchemkits.eu This decomposition can be advantageous in facilitating the oxidation of substrates. For instance, the oxidation of various organic acids was found to be effective in aqueous sulfuric or glacial acetic acid. jcsp.org.pk The reaction of this compound with hydrochloric acid is vigorous, producing chlorine gas.
Temperature also influences the rate of oxidation. While many oxidations using this compound can be carried out at room temperature, wikipedia.org storage at high temperatures is detrimental to the compound's stability, causing it to decompose. wikipedia.org In specific applications, such as the detection of manganese, the reaction is carried out in a hot solution of sulfuric or nitric acid to ensure a rapid and complete conversion to permanganate. wikipedia.org
Oxidation of Organic Substrates by this compound
This compound is a versatile reagent for the oxidation of various organic functional groups. Its applications range from cleavage of carbon-carbon bonds to the conversion of alcohols to carbonyl compounds.
This compound is particularly effective in the oxidative 1,2-cleavage of vicinal diols (glycols), α-ketols (acyloins), and α-hydroxy acids. wikipedia.org This reaction is analogous to the transformations carried out by lead tetraacetate and periodic acid. researchgate.net A key advantage of using this compound is that it can be performed at room temperature in the presence of acetic or phosphoric acid, and anhydrous conditions are not necessary. wikipedia.org
Vicinal Diols: These compounds undergo fission to yield aldehydes or ketones. researchgate.net The reaction proceeds without further oxidation of the resulting aldehyde products. wikipedia.org
R₂C(OH)–C(OH)–R₂ → R₂C=O + O=CR₂ wikipedia.org
Ketols (Acyloins): These are cleaved to the corresponding carbonyl compound and a carboxylic acid. researchgate.net
R₂C(OH)–C(O)–R → R₂C=O + RCOOH wikipedia.org
Alpha Hydroxy Acids: These are oxidized to a lower aldehyde or ketone with the loss of carbon dioxide. wikipedia.orgresearchgate.net
R₂C(OH)–COOH → R₂C=O + CO₂ wikipedia.org
A study on the oxidation of various α-hydroxy acids, including lactic, mandelic, and citric acids, demonstrated the efficacy of this compound in aqueous and acidic media. jcsp.org.pk
This compound can oxidize primary and secondary alcohols to their corresponding aldehydes and ketones. researchgate.netdergipark.org.tr The reaction is typically carried out in an acidic medium, such as acetic acid, under mild conditions. dergipark.org.trdergipark.org.tr
Primary and secondary aliphatic alcohols generally give moderate yields of carbonyl compounds. dergipark.org.tr However, benzylic alcohols are smoothly oxidized to the corresponding aldehydes in high yields, making this compound an advantageous reagent for this transformation. dergipark.org.trdergipark.org.tr The reaction with benzylic alcohols can be slow, with yields increasing significantly with longer reaction times. For example, the oxidation of benzyl alcohol to benzaldehyde showed a yield of 37% after 6 hours, which increased to 80% after 72 hours. dergipark.org.tr The presence of electron-withdrawing groups on the aromatic ring has little effect on the oxidation rate. dergipark.org.tr
The heterogeneous nature of the reaction, due to the low solubility of this compound, can contribute to longer reaction times but also offers the advantage of mild, room-temperature conditions. dergipark.org.tr
Table 1: Oxidation of Various Alcohols with this compound
| Alcohol | Product | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Benzyl alcohol | Benzaldehyde | 80 | 72 |
| p-Nitrobenzyl alcohol | p-Nitrobenzaldehyde | ~100 | Not specified |
| m-Nitrobenzyl alcohol | m-Nitrobenzaldehyde | ~100 | Not specified |
Advanced Applications of Sodium Bismuthate in Chemical Research
Analytical Chemistry Applications of Sodium Bismuthate
The strong oxidizing nature of this compound makes it a valuable reagent in various analytical chemistry applications, from the classic determination of manganese to the analysis of environmental pollutants. griffith.edu.auresearchgate.net
Quantitative Analysis of Manganese in Diverse Samples
A primary application of this compound in analytical chemistry is the quantitative analysis of manganese. griffith.edu.aucore.ac.uk The method, often called the bismuthate method, relies on the oxidation of manganese(II) ions (Mn²⁺) to the intensely purple permanganate (B83412) ion (MnO₄⁻) in a nitric acid solution. researchgate.net This reaction is highly effective, allowing for the subsequent determination of manganese concentration through titration or spectrophotometry. researchgate.net
The fundamental reaction is as follows: 2 Mn²⁺ + 5 NaBiO₃ + 14 H⁺ → 2 MnO₄⁻ + 5 Bi³⁺ + 5 Na⁺ + 7 H₂O
Historically, the method involved titrating the resulting permanganic acid with a measured excess of a reducing agent like ferrous sulfate (B86663) solution, and then back-titrating with a standardized permanganate solution. researchgate.net The stability of this compound and its ability to be easily removed from the reaction mixture make it a preferred oxidant for this purpose. researchgate.netresearchgate.net It is considered a more powerful oxidizing agent than potassium permanganate itself. researchgate.net This application is crucial for determining the manganese content in materials such as iron, steel, and various ores. core.ac.ukdokumen.pub
Environmental Analysis for Heavy Metals and Pollutants
This compound's utility extends to environmental analysis, where it serves as a reagent for detecting heavy metals and other pollutants in water samples. griffith.edu.au Its strong oxidizing power is harnessed to convert specific pollutants into forms that are more easily quantifiable. One notable application is in the determination of chromium levels in various samples, which is achieved through the oxidation of chromium ions. griffith.edu.au Although its use in analyzing a wide range of heavy metals is not as extensively documented as its role in manganese detection, its effectiveness as a potent oxidant makes it a crucial component in specific environmental testing protocols. griffith.edu.audokumen.pub
Flow Injection Analysis Utilizing Solid-Phase this compound as a Pre-Oxidant
Flow Injection Analysis (FIA) is a highly efficient, automated method for chemical analysis characterized by its high sample throughput and low reagent consumption. nih.gov In FIA systems, this compound has been innovatively employed as a solid-phase pre-oxidant, particularly for the determination of manganese in effluent and other aqueous samples.
In this setup, solid this compound, often suspended on a support like silica (B1680970) gel beads, is packed into a column within the FIA system. As the sample containing Mn²⁺ ions passes through this reactor, the manganese is oxidized on-line to form the permanganate ion (MnO₄⁻). The resulting colored solution is then directed to a spectrophotometric detector, which measures its absorbance at a specific wavelength (typically 526 nm) to determine the manganese concentration. This solid-phase approach offers distinct advantages over using dissolved reagents, as it simplifies the manifold and prevents contamination of the sample with dissolved oxidant.
Table 1: Performance of Solid-Phase this compound in Flow Injection Analysis for Manganese
| Parameter | Value | Reference |
|---|---|---|
| Analyte | Manganese(II) | |
| Oxidant | Solid this compound (50% m/m on silica gel) | |
| Detection Method | Spectrophotometry (526 nm) | |
| Linear Range | 1–20 mg L⁻¹ | |
| Detection Limit (3σ) | 0.38 mg L⁻¹ | |
| Relative Standard Deviation (RSD) | <1.35% |
Catalytic Applications of this compound
Beyond its analytical uses, this compound has emerged as a significant material in the field of catalysis, particularly in photocatalysis for environmental remediation and energy applications. Bismuth-based materials are noted for their unique electronic structures and light absorption capabilities. researchgate.net
Heterogeneous Photocatalysis for Organic Pollutant Degradation
This compound is an effective heterogeneous photocatalyst for degrading organic pollutants under visible light. researchgate.net Heterogeneous photocatalysis is an advanced oxidation process that utilizes semiconductor materials to generate highly reactive oxygen species (ROS) to break down contaminants. NaBiO₃'s ability to absorb visible light is stronger than that of many Bi³⁺-containing oxides, making it a promising candidate for solar-energy-driven applications. researchgate.net
When irradiated with visible light, this compound generates electron-hole pairs. These charge carriers can react with water and oxygen to produce ROS, such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which are powerful oxidizing agents capable of mineralizing a wide range of organic dyes and pollutants like Rhodamine B and ciprofloxacin. researchgate.net Research has shown that combining NaBiO₃ with other materials to form heterojunctions can further enhance its photocatalytic activity by improving charge separation and reducing the recombination rate of electron-hole pairs. researchgate.net For instance, a direct oxidation process using bismuth silver oxide as a pretreatment can significantly facilitate the subsequent visible light photocatalysis by this compound, leading to a substantial increase in the removal of total organic carbon (TOC) from wastewater contaminated with organic dyes.
Photocatalytic Reduction of Carbon Dioxide
This compound has been identified as a promising photocatalyst for the reduction of carbon dioxide (CO₂) into valuable fuels, such as methanol (B129727) (CH₃OH). griffith.edu.aunih.gov This application addresses critical environmental and energy challenges by converting a primary greenhouse gas into a useful chemical feedstock using light energy.
In one study, this compound nanorods synthesized via a sol-gel method demonstrated high activity and efficiency for the photoreduction of CO₂. nih.gov Under irradiation from a xenon lamp (simulating sunlight), these nanorods catalyzed the conversion of CO₂ to methanol with a maximum yield of approximately 0.85 μmol per gram of catalyst per hour. nih.gov A key finding was the stability of the photocatalyst, which remained active and effective even after five consecutive reaction cycles. nih.gov The efficiency of the process is linked to the physical properties of the NaBiO₃, such as high surface area and specific nanostructure, which can be controlled by the synthesis method. researchgate.netnih.gov
Catalytic Oxidation of Variable Valence Metals
This compound is a powerful and effective oxidizing agent for various metal ions that can exist in multiple oxidation states. Its high redox potential allows it to facilitate the oxidation of these metals, a property that is harnessed in both analytical chemistry and catalysis. researchgate.net
One of the most well-documented applications is the oxidation of manganese(II) ions (Mn²⁺). Solid this compound can oxidize Mn²⁺ to the intensely purple permanganate ion (MnO₄⁻) in an acidic solution at room temperature. libretexts.orgnist.gov This reaction is highly reliable and is used for the quantitative analysis of manganese in various samples, including steel and effluent streams, where the resulting permanganate can be easily measured spectrophotometrically. researchgate.netchemkits.eu
The catalytic activity of this compound extends to other elements. For instance, it has been explored in the context of enhancing the activation of peroxymonosulfate (B1194676) for the degradation of pollutants, a process involving the catalytic cycling of iron(III) (Fe³⁺). nih.gov In this system, Fe³⁺ embedded in the this compound structure participates in the generation of reactive oxygen species. nih.gov
Furthermore, research into the separation of actinides has shown that this compound can oxidize americium(III) (Am³⁺) to higher oxidation states, facilitating its separation from other elements like curium and lanthanides. rsc.org The oxidation process is believed to be mediated by the interlayer structure of the hydrated this compound. rsc.org Bismuth-based catalysts, particularly cerium-bismuth oxides, are also investigated for their ability to catalyze the oxidation of diesel soot, a process that involves the variable valence states of cerium. nih.govnih.gov
Materials Science Applications of this compound Derivatives
Beyond its role as an oxidant, derivatives of this compound form the basis of advanced materials with significant technological applications, particularly in the fields of electronics and quantum materials.
Sodium Bismuth Titanate (BNT) as Lead-Free Piezoelectric Materials
Sodium bismuth titanate, with the chemical formula (Na₀.₅Bi₀.₅)TiO₃ or NBT, is a perovskite-structured ceramic that has emerged as a leading lead-free alternative to lead zirconate titanate (PZT). wikipedia.orgazom.commdpi.com Its strong ferroelectric properties, including a large remnant polarization, make it a promising candidate for various piezoelectric applications. azom.commdpi.com The environmental concerns associated with the toxicity of lead have driven extensive research into NBT-based materials. mdpi.com To enhance its piezoelectric properties, NBT is often modified by forming solid solutions with other perovskite materials like Barium Titanate (BaTiO₃) and Potassium Bismuth Titanate (K₀.₅Bi₀.₅TiO₃). wikipedia.orgazom.com
A key feature of NBT-based materials is their ability to generate extraordinarily high strain under an applied electric field. shu.ac.uknih.govresearchgate.net This large strain is a result of a field-induced phase transition from a non-polar or weakly polar state to a ferroelectric state. shu.ac.ukresearchgate.nettandfonline.com This characteristic makes NBT and its solid solutions highly attractive for actuator applications, which require significant mechanical displacement. wikipedia.orgshu.ac.uknih.gov For example, the ternary system BNT-BaTiO₃- (K₀.₅Na₀.₅)NbO₃ can exhibit a maximum strain of 0.45%, exceeding that of some PZT ceramics, although it requires a higher electric field to achieve this. mdpi.com The development of these materials is crucial for creating high-performance, environmentally friendly multilayer actuators for devices like diesel injection valves. shu.ac.uk
BNT-based materials are considered promising candidates for high-density energy storage applications, such as in advanced pulsed power capacitors. mdpi.com This is due to their high saturation polarization and the ability to be modified to exhibit relaxor ferroelectric behavior, which is characterized by slim hysteresis loops. mdpi.commdpi.com By forming solid solutions with materials like Strontium Titanate (SrTiO₃) or Sodium Niobate (NaNbO₃), the energy storage properties can be significantly enhanced. mdpi.comrsc.org These modifications can lead to high recoverable energy storage density (Wrec) and high energy storage efficiency (η). mdpi.comrsc.org Research has demonstrated that through compositional design and materials engineering, BNT-based ceramics can achieve impressive energy storage performance, making them viable for practical applications in high-temperature ceramic capacitors. mdpi.comrsc.org
Table 1: Energy Storage Properties of Selected BNT-Based Ceramics
| Material Composition | Electric Field (kV/cm) | Recoverable Energy Density (Wrec) (J/cm³) | Energy Efficiency (η) (%) |
| BNT–SBT–4NN | 220 | 3.08 | 81.4 |
| 0.94BNT–0.06BT-0.05ST (thin film) | 1125 | - | - |
| 0.5NBT-0.5SBT (thin film) | 3200 | 35.014 | 73.8 |
| NBT-SBT-0.08BMN (MLCC) | 1013 | 18 | 93 |
| 0.985(BNT–BT)–0.015Er + 30wt% NN | 155 | 1.06 | 88 |
Data compiled from multiple research findings. mdpi.commdpi.com
The electrical and piezoelectric properties of BNT ceramics are intrinsically linked to their microstructure. mdpi.commdpi.com Factors such as grain size, density, and phase composition play a critical role in determining the material's performance. mdpi.comtandfonline.com For instance, a fine-grained and uniform microstructure generally enhances the dielectric breakdown strength, which is crucial for energy storage applications. mdpi.com The volatilization of sodium and bismuth during high-temperature sintering can create defects like oxygen vacancies, which can increase conductivity and degrade ferroelectric properties. mdpi.commdpi.com Therefore, precise control over the sintering process and composition is essential. mdpi.commdpi.com The relationship between the grain size and ferroelectric properties is complex; in some BNT-based systems, a decrease in average grain size has been correlated with changes in coercive field and remnant polarization. mdpi.comtandfonline.com Understanding and controlling these microstructure-property relationships is key to optimizing BNT ceramics for specific applications. neliti.com
This compound as a Three-Dimensional Topological Dirac Semi-metal
In a distinct application, the compound trisodium (B8492382) bismuthide (Na₃Bi), which can be considered a derivative of this compound, has been experimentally confirmed to be a three-dimensional topological Dirac semi-metal (TDS). techi.comosti.govnih.gov This novel state of quantum matter is often described as a "3D graphene" because it possesses three-dimensional Dirac fermions in its bulk electronic structure, analogous to the 2D Dirac fermions found in graphene. nih.govarxiv.org
Unlike topological insulators where conducting states exist only on the surface, a TDS has linear energy-momentum relationships in all three dimensions in the bulk material. arxiv.orgaip.org This unique electronic structure is protected by the crystal's symmetry. arxiv.org The discovery of Na₃Bi as the first experimentally verified TDS has opened up a new platform for studying exotic quantum phenomena and for the potential development of next-generation electronic devices, such as topological transistors. osti.govnih.govarxiv.org The properties of a TDS can be tuned, for example, by creating alloys like Na₃Bi₁₋ₓSbₓ, which can drive a quantum phase transition from a Dirac semi-metal to a trivial band insulator. mdpi.comaps.org
Table 2: Comparison of Topological Materials
| Feature | Graphene (2D) | Topological Insulator (3D) | This compound (Na₃Bi) (3D TDS) |
| Dimensionality of Dirac Fermions | 2D | 2D (Surface) | 3D (Bulk) |
| Bulk State | Semi-metallic | Insulating | Semi-metallic |
| Conducting States | Bulk | Surface | Bulk |
| Key Characteristic | Linear band dispersion at Dirac points | Helical spin-textured surface states | Bulk Dirac cones with linear dispersion in 3D |
Radiochemical Separations Using this compound
This compound (NaBiO₃) serves as a critical reagent in advanced radiochemical separation processes, primarily due to its strong oxidizing capabilities in acidic media. Its application is particularly notable in the partitioning of actinides, where the selective oxidation of certain elements allows for their separation from others with similar chemical properties. This is crucial in the management of used nuclear fuel and the purification of specific radioisotopes for various applications. The unique properties of this compound, acting as both an oxidant and a separation medium, have been exploited in different strategies within the nuclear fuel cycle.
Americium-Curium Separation Strategies in Nuclear Fuel Cycles
The separation of americium (Am) from curium (Cm) is a significant challenge in the development of advanced nuclear fuel cycles. iaea.orgpnnl.gov Both elements are trivalent minor actinides with similar ionic radii and chemical behaviors, making their separation difficult. pnnl.govbonestamp.com However, an effective separation is desirable as it would simplify the management of nuclear waste. iaea.orggoogle.com Americium has a much larger contribution to the long-term heat load and radiotoxicity of nuclear waste compared to curium. iaea.orggoogle.com Therefore, partitioning americium for transmutation into shorter-lived or stable isotopes is a key strategy, while the presence of curium in the fuel would complicate fabrication and handling. iaea.orggoogle.com
This compound has emerged as a promising agent for this separation by exploiting the different redox properties of the two elements. pnnl.gov Americium can be oxidized from its trivalent state (Am(III)) to higher oxidation states (Am(V) or Am(VI)), while curium remains stable in its trivalent state (Cm(III)). pnnl.gov This difference in oxidation state allows for their separation using various techniques.
A novel approach utilizes this compound not only as an oxidant but also as a solid-phase extraction medium. bonestamp.comsafetyinengineering.com In this method, undissolved this compound is used to perform both the oxidation of Am(III) and the separation itself. safetyinengineering.com Research has demonstrated that at low nitric acid concentrations (below 1.0 M), curium is more strongly retained on the solid this compound than americium. safetyinengineering.com This leads to a simple and rapid separation.
Detailed studies have quantified the effectiveness of this separation method. In 0.1 M nitric acid, a separation factor of approximately 90 has been consistently achieved within the first minute of contact and is maintained for at least two hours. safetyinengineering.com This indicates a rapid and stable separation process. Both solid-liquid extraction and column chromatography methods have been successfully developed based on this principle.
A solid-liquid extraction technique has demonstrated high purity and recovery of both americium and curium, with recovery rates well over 90% for both elements. safetyinengineering.com Chromatographic methods have shown even greater efficiency, providing higher purity and recovery (over 97%) in a shorter time frame. iaea.org
Table 1: Americium-Curium Separation using this compound
| Parameter | Solid-Liquid Extraction | Column Chromatography |
|---|---|---|
| Nitric Acid Concentration | 0.1 M | 0.1 M (Am elution) |
| Separation Factor (Cm/Am) | ~90 | >90 |
| Americium Recovery | >90% | >97% |
| Curium Recovery | >90% | >97% |
| Americium Purity | >90% | >97% |
| Curium Purity | >90% | >97% |
This table presents a summary of the performance of this compound-based methods for the separation of americium and curium.
Application in Bismuth Phosphate (B84403) Process
The Bismuth Phosphate Process was the first large-scale industrial process used to separate plutonium from irradiated uranium fuel, developed during the Manhattan Project at the Hanford Site. wikipedia.orgnps.goviaea.org This historical process was crucial for the production of plutonium for early nuclear weapons. wikipedia.org The process relied on the co-precipitation of plutonium with a carrier compound, bismuth phosphate (BiPO₄). wikipedia.orgiaea.org
The core of the process capitalized on the different solubility of plutonium in its different oxidation states. bonestamp.com Plutonium in its tetravalent state (Pu(IV)) co-precipitates with bismuth phosphate in an acidic solution, while in its hexavalent state (Pu(VI)), it remains soluble and does not precipitate. bonestamp.comwikipedia.org
This compound played a key role as a powerful oxidizing agent in this process. bonestamp.comwikipedia.org After an initial precipitation step where Pu(IV) was co-precipitated with bismuth phosphate to separate it from the bulk of the dissolved uranium and some fission products, the precipitate was redissolved in nitric acid. wikipedia.org this compound was then added to this solution to oxidize the Pu(IV) to Pu(VI). bonestamp.comwikipedia.org
The Bismuth Phosphate Process, including the crucial oxidation step with this compound, was operated in large, heavily shielded facilities known as "canyons" at the Hanford Site, such as the T Plant and B Plant. wikipedia.orgnps.gov While the process was effective for its time, it was eventually superseded by more efficient solvent extraction processes like REDOX and PUREX. wikipedia.org
Table 2: Simplified Flowsheet of the Bismuth Phosphate Process Highlighting the Role of this compound
| Step | Process | Reagents Added | State of Plutonium | Outcome |
|---|---|---|---|---|
| 1. Extraction | Co-precipitation of Pu with BiPO₄ | Bismuth Nitrate (B79036) (Bi(NO₃)₃), Phosphoric Acid (H₃PO₄) | Pu(IV) | Pu is separated from bulk uranium and some fission products in the precipitate. |
| 2. Dissolution | Redissolving the precipitate | Nitric Acid (HNO₃) | Pu(IV) | Plutonium and remaining impurities are in an acidic solution. |
| 3. Oxidation | Oxidation of Plutonium | This compound (NaBiO₃) | Pu(VI) | Plutonium is converted to a soluble hexavalent state. |
| 4. Decontamination | Precipitation of BiPO₄ | Phosphoric Acid (H₃PO₄) | Pu(VI) | Fission products are precipitated with BiPO₄, leaving purified Pu in the solution. |
| 5. Further Processing | Reduction and further purification | Reducing agent (e.g., ferrous ammonium (B1175870) sulfate) | Pu(IV) | Plutonium is prepared for final concentration and isolation. |
This table outlines the key stages of the Bismuth Phosphate Process, emphasizing the function of this compound in the separation and purification of plutonium.
Theoretical and Computational Studies of Sodium Bismuthate Systems
Quantum Chemical Calculations for Electronic and Structural Properties
Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are pivotal in determining the electronic and structural characteristics of crystalline materials like sodium bismuthate. northwestern.edurutgers.edunih.gov These first-principles methods solve the quantum mechanical equations governing the behavior of electrons within a material, providing a detailed picture of its ground-state properties. northwestern.edu
For this compound (NaBiO₃), calculations have been performed to understand its crystal structure, band structure, and density of states. researchgate.net NaBiO₃ adopts an ilmenite (B1198559) structure, which is related to the corundum (Al₂O₃) structure and consists of a layered arrangement of close-packed oxygen atoms. wikipedia.org Within this framework, bismuth(V) and sodium cations occupy alternating octahedral sites. wikipedia.org The average bismuth-oxygen (B8504807) bond distance has been calculated to be 2.116 Å. wikipedia.org The distortion of the BiO₆ octahedra is a key structural feature that influences the material's electronic properties and photocatalytic performance. researchgate.net
First-principles calculations reveal that NaBiO₃ has an indirect band gap of approximately 2.20 eV. researchgate.net The analysis of its valence and conduction bands indicates a strong intrinsic capacity for both oxidation and reduction, which is fundamental to its chemical reactivity and photocatalytic applications. researchgate.net The relatively light effective mass of the charge carriers (electrons and holes) further suggests that these charge pairs can be easily separated and transported through the crystal lattice, a crucial factor for efficient photocatalysis. researchgate.net
Structural and Electronic Properties of this compound (NaBiO₃)
| Property | Value | Reference |
|---|---|---|
| Crystal Structure | Ilmenite-type (Hexagonal) | researchgate.netwikipedia.org |
| Lattice Parameters (a, c) | 5.5672(4) Å, 15.989(1) Å | researchgate.net |
| Average Bi-O Bond Distance | 2.116 Å | wikipedia.org |
| Band Gap | ~2.20 eV (Indirect) | researchgate.net |
Ab-initio Molecular Dynamics Simulations of Bismuth-Containing Systems
Ab-initio molecular dynamics (AIMD) is a powerful simulation technique that combines the quantum mechanical treatment of electrons with the classical mechanics of atomic nuclei. youtube.com This approach allows for the study of the dynamic evolution of a system over time, providing insights into processes like diffusion, phase transitions, and structural transformations at finite temperatures. youtube.comaps.orgaps.org
In AIMD, the forces acting on each atom are calculated at every time step using first-principles quantum chemistry. youtube.com The atoms are then moved according to Newton's laws of motion, and the process is repeated, generating a trajectory that describes the system's dynamic behavior. youtube.com This method has been applied to various bismuth-containing systems to understand their complex structural and transport properties.
For instance, Born-Oppenheimer molecular dynamics has been used to study the δ-phase of bismuth oxide (δ-Bi₂O₃), a material known for its high ionic conductivity. aps.org These simulations revealed that the local structure is highly irregular, a feature linked to the stereochemically active "lone pair" of electrons on the bismuth atoms. aps.org The study also showed that oxygen diffusion occurs through markedly curved trajectories, strongly influenced by the local distortions of the immobile bismuth lattice. aps.org
In another application, molecular dynamics simulations were employed to investigate lithium-ion diffusion in bismuth oxide-based materials for potential use in Li-ion batteries. mdpi.com The simulations demonstrated that layered bismuth oxide structures provide more organized and efficient pathways for Li-ion transport compared to non-layered structures. mdpi.com Such studies are crucial for designing next-generation solid electrolytes with enhanced ionic diffusivity. mdpi.com
Applications of Molecular Dynamics in Bismuth-Containing Systems
| System Studied | Simulation Focus | Key Findings | Reference |
|---|---|---|---|
| δ-Bi₂O₃ | Oxygen diffusion and structural dynamics | Oxygen diffusion is strongly influenced by local lattice distortions; evidence for a stereochemically active lone pair on Bi. | aps.org |
| Li-contained Bismuth Oxides | Lithium-ion transport | Layered crystal structures exhibit superior Li-ion diffusivity compared to non-layered ones. | mdpi.com |
| Bismuth Phosphate (B84403) Glasses | Effect of Bi₂O₃ on glass structure | Increasing Bi₂O₃ content leads to the depolymerization of the phosphate network. | tandfonline.com |
| Bismuth Telluride (Bi₂Te₃) | Phonon and electron transport | Long-range acoustic phonons dominate thermal transport; developed interatomic potentials based on first-principles calculations. | aps.org |
Computational Screening for Photocatalytic Materials (e.g., Bismuth Oxyhalides)
Computational screening, often utilizing high-throughput first-principles calculations, has emerged as a vital strategy for the rational design and discovery of new photocatalytic materials. nih.govmdpi.com This approach allows for the systematic evaluation of the electronic and optical properties of a large number of candidate materials to identify those with the highest potential for applications like water splitting and pollutant degradation. nih.govmdpi.comnih.gov Bismuth-based compounds, particularly bismuth oxyhalides (BiOX, where X = Cl, Br, I), have been a major focus of these computational efforts due to their unique layered structures and tunable electronic properties. nih.govrsc.orgacs.orgnih.gov
The photocatalytic performance of a semiconductor is largely determined by its band structure, specifically its band gap energy and the positions of its valence and conduction band edges. mdpi.com DFT calculations are used to accurately predict these properties. rsc.org For bismuth oxyhalides, computational studies have shown that their band gaps can be tuned by changing the halogen element. rsc.orgnih.gov For example, BiOCl has a relatively wide band gap of around 3.2 eV, making it active primarily under UV light. nih.govfrontiersin.org In contrast, BiOBr and BiOI possess narrower band gaps, allowing them to absorb a significant portion of the visible light spectrum, which is highly desirable for solar energy applications. rsc.orgmdpi.com
Computational screening helps to understand how material composition and structure influence electronic properties. rsc.org For instance, first-principles analysis of various bismuth bromide oxides (BiₓOᵧBrz) revealed that their indirect band gaps vary significantly with the Bi-to-Br ratio, and that these changes correlate with a red shift in their optical absorption spectra, enhancing visible light utilization. rsc.org These theoretical predictions guide experimental efforts to synthesize novel photocatalysts with optimized performance. nih.govcapes.gov.br
Calculated Band Gaps of Bismuth Oxyhalide Photocatalysts
| Material | Calculated Band Gap (eV) | Band Gap Type | Reference |
|---|---|---|---|
| BiOCl | ~3.2 | Indirect | nih.govfrontiersin.org |
| BiOBr | 2.46 | Indirect | rsc.org |
| BiOI | 1.77 - 1.93 | Indirect | nih.govmdpi.com |
| Bi₄O₅Br₂ | 2.51 | Indirect | rsc.org |
| Bi₃O₄Br | 2.21 | Indirect | rsc.org |
| Bi₅O₇Br | 2.87 | Indirect | rsc.org |
Modeling Redox Mechanisms in this compound-Related Systems
Modeling the redox mechanisms of materials like this compound is crucial for understanding its powerful oxidizing capabilities. While direct quantum chemical simulation of complex redox reactions in the solid state remains challenging, computational and kinetic models provide significant insights.
The strong oxidizing nature of NaBiO₃ stems from the instability of the Bi(V) oxidation state. taylorandfrancis.comquora.com Due to the inert pair effect, bismuth strongly prefers the +3 oxidation state. quora.com Consequently, Bi(V) in this compound has a strong tendency to be reduced to Bi(III), thereby acting as a potent oxidizing agent for other species. quora.com This fundamental electronic property is the driving force behind its reactivity.
Furthermore, computational studies of the electronic structure of NaBiO₃ support its strong redox potential. researchgate.net The calculated positions of the valence and conduction bands indicate a high thermodynamic driving force for both oxidation and reduction processes, consistent with its observed chemical behavior. researchgate.net While detailed atomistic models of the electron transfer process are an area of ongoing research, the combination of quantum chemical calculations of electronic structure and macroscopic kinetic modeling provides a comprehensive framework for understanding the redox mechanisms in this compound-related systems.
Q & A
Q. What are the standard methods for synthesizing sodium bismuthate, and how can purity be ensured?
this compound is typically synthesized by oxidizing bismuth(III) oxide (Bi₂O₃) in a sodium hydroxide (NaOH) solution using bromine (Br₂) as the oxidizing agent. The reaction is: Bi₂O₃ + 6 NaOH + 2 Br₂ → 2 NaBiO₃ + 4 NaBr + 3 H₂O . To ensure purity, researchers should:
- Use stoichiometric ratios and controlled reaction temperatures (e.g., boiling conditions).
- Characterize the product via X-ray diffraction (XRD) to confirm the ilmenite structure (monoclinic Bi₂O₄ or cubic LiBi₁₂O₁₈.₅₀ phases in doped variants) .
- Perform thermogravimetric analysis (TGA) to detect impurities like Na₂CO₃ or Bi₂O₅ in commercial samples .
Q. How does this compound’s insolubility in cold water influence its applications in oxidative reactions?
this compound’s low solubility in cold water allows it to act as a heterogeneous oxidizer, enabling easy separation post-reaction. For example, it performs oxidative 1,2-cleavage of glycols or α-hydroxy acids in alcoholic solvents (e.g., methanol) without dissolving, minimizing side reactions. This property is advantageous in organic synthesis compared to soluble oxidizers like KMnO₄ .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure and oxidation states?
- XRD : Confirms crystal structure (e.g., ilmenite-type with Bi–O bonds averaging 2.116 Å) .
- Raman spectroscopy : Identifies vibrational modes of Bi–O bonds in octahedral coordination.
- X-ray photoelectron spectroscopy (XPS) : Validates the +5 oxidation state of bismuth .
Advanced Research Questions
Q. How can researchers address contradictions in reported catalytic activity of this compound due to impurities?
Commercial this compound often contains Na₂CO₃ or Bi₂O₅, which alter its reactivity. To resolve discrepancies:
Q. What experimental design considerations are essential for studying this compound’s role in topological Dirac semimetals (3DTDS)?
this compound’s 3DTDS behavior arises from bulk 3D Dirac fermions. Key steps include:
- Synthesis : High-purity single crystals grown via hydrothermal methods at controlled temperatures (e.g., 200°C for 72 hours) to avoid phase segregation .
- Characterization : Use angle-resolved photoemission spectroscopy (ARPES) at facilities like Berkeley Lab’s Advanced Light Source to map electronic band structures .
- Validation : Compare experimental results with density functional theory (DFT) simulations to confirm topological surface states .
Q. How do reaction time and temperature during hydrothermal synthesis affect the morphology of Li-doped this compound nanorods?
Prolonged reaction times (>24 hours) and elevated temperatures (>180°C) promote Ostwald ripening, increasing nanorod length and diameter. For reproducible results:
Q. What methodological challenges arise when integrating this compound into photoelectrochemical systems, and how can they be mitigated?
Challenges include poor electrical conductivity and stability in aqueous environments. Strategies:
- Composite formation with conductive matrices (e.g., reduced graphene oxide) to enhance charge transfer.
- Encapsulation using atomic layer deposition (ALD) to prevent hydrolysis .
Data Analysis & Reproducibility
Q. How should researchers handle conflicting XRD data when analyzing this compound-doped materials?
Q. What frameworks (e.g., PICOT) are suitable for formulating hypothesis-driven studies on this compound’s oxidative mechanisms?
Adapt the PICOT framework:
- Population : Reaction system (e.g., glycols in methanol).
- Intervention : this compound concentration.
- Comparison : Alternative oxidizers (e.g., Pb(OAc)₄).
- Outcome : Reaction yield/selectivity.
- Time : Reaction kinetics .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
